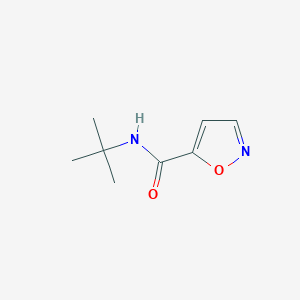

N-(tert-Butyl)isoxazole-5-carboxamide

Description

Properties

CAS No. |

126243-10-5 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

N-tert-butyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-7(11)6-4-5-9-12-6/h4-5H,1-3H3,(H,10,11) |

InChI Key |

BMHPEPMABUQXMP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C1=CC=NO1 |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=NO1 |

Synonyms |

5-Isoxazolecarboxamide,N-(1,1-dimethylethyl)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Techniques

- Cycloaddition Reactions : One common method involves the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes.

- Condensation Reactions : Another approach is the condensation of isoxazole derivatives with amines under acidic or basic conditions.

Anticancer Activity

Research has shown that N-(tert-Butyl)isoxazole-5-carboxamide and its derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain isoxazole derivatives can inhibit cancer cell proliferation across various cancer types, including breast, colon, and liver cancers.

Case Study: Indole-3-isoxazole-5-carboxamide Derivatives

A study evaluated a series of indole-3-isoxazole-5-carboxamide derivatives against several cancer cell lines (MCF7, HCT116, Huh7). The results indicated IC50 values ranging from 0.7 to 35.2 µM, showing selective activity against cancer cells compared to normal cells .

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their antimicrobial properties. Compounds displaying significant antibacterial activity against pathogens such as E. coli and S. aureus have been reported.

Case Study: Antibacterial Screening

A study synthesized various isoxazoles and tested them against multiple bacterial strains. Certain derivatives demonstrated potent antibacterial activity, suggesting their potential use as novel antimicrobial agents .

Anti-inflammatory and Analgesic Effects

This compound has shown promise in modulating pain pathways through its interaction with TRPM8 channels, which are implicated in cold sensation and pain relief.

Case Study: TRPM8 Modulation

Research highlighted that some aminoisoxazole-based derivatives can act as TRPM8 agonists, providing up to 200-fold increased potency compared to menthol in pain models . This suggests potential applications in developing analgesics for cold-induced pain.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the isoxazole ring can significantly affect potency and selectivity against specific targets.

Key Findings:

- Substituent Effects : The introduction of electron-donating or withdrawing groups can enhance or diminish activity.

- Selectivity Profiles : Certain modifications lead to increased selectivity for cancer cell lines over normal cells, highlighting the importance of targeted drug design.

Comparison with Similar Compounds

The following analysis compares N-(tert-Butyl)isoxazole-5-carboxamide with structurally related compounds, focusing on substituent effects , synthetic methodologies , and biological activities .

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with nitro (NO₂) or trifluoromethyl (CF₃) groups (e.g., Compound 9, Se) exhibit enhanced fungicidal activity, likely due to increased electrophilicity and target binding .

- Lipophilicity : The tert-butyl group in the target compound may improve pharmacokinetic properties compared to smaller substituents (e.g., pyridinyl in Compound 8f ).

Key Observations :

- Reaction Time : The target compound’s synthesis requires prolonged reaction times (24–78 h), possibly due to steric hindrance from the tert-butyl group .

- Yield Optimization : Low yields in Compound 27 (20%) highlight challenges in sulfonimidoyl group introduction, whereas crystallization (e.g., Compound Se ) offers scalable purification .

Physicochemical and Spectroscopic Data

Key Observations :

Preparation Methods

Electronic and Steric Effects of the tert-Butyl Group

The tert-butyl group, when attached to the isoxazole ring, exerts significant steric hindrance, directing incoming electrophiles to the less hindered 5-position. Electronically, its inductive electron-donating effect slightly activates the ring toward electrophilic attack. This dual role is critical in achieving high regioselectivity during carboxamide formation.

Synthetic Routes to N-(tert-Butyl)isoxazole-5-carboxamide

Direct Amidation of Isoxazole-5-carboxylic Acid

The most straightforward route involves coupling isoxazole-5-carboxylic acid with tert-butylamine. This method typically employs carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Procedure :

-

Activation : Isoxazole-5-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Coupling Agent : EDC (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) are added at 0°C.

-

Amine Addition : tert-Butylamine (1.5 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 12–18 hours.

-

Workup : The mixture is washed with dilute HCl (5%), NaHCO₃ (5%), and brine. The organic layer is dried over MgSO₄ and concentrated.

Yield : 68–75% (crude), improving to 82% after recrystallization from ethyl acetate/hexane.

Table 1: Optimization of Coupling Conditions

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/NHS | DCM | 25 | 82 |

| DCC/DMAP | THF | 0→25 | 74 |

| HATU | DMF | 25 | 79 |

Ring-Formation via Cyclocondensation

An alternative approach constructs the isoxazole ring de novo with pre-installed tert-butyl and carboxamide groups. This method utilizes hydroxylamine and β-ketonitrile precursors under controlled pH conditions.

Procedure :

-

Precursor Synthesis : Pivaloylacetonitrile (tert-butyl β-ketonitrile) is prepared via Claisen condensation of pivaloyl chloride and acetonitrile.

-

Cyclocondensation : The β-ketonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at pH 6.0–7.0, maintained by NaOH(aq).

-

Amidation : The intermediate 3-amino-5-(tert-butyl)isoxazole is acylated with chloroacetyl chloride, followed by ammonolysis to yield the carboxamide.

Critical pH Dependency :

-

pH < 6.0 : Favors isoxazolone formation (undesired).

-

pH 6.0–7.0 : Maximizes 5-substituted isoxazole (≥90% selectivity).

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Cyclocondensation

The reaction of β-ketonitriles with hydroxylamine proceeds through two competing mechanisms:

-

Oxime Formation : Initial nucleophilic attack by hydroxylamine on the nitrile carbon, forming an iminoxyl intermediate.

-

Cyclization : Intramolecular attack by the oxime oxygen on the ketone carbonyl, yielding the isoxazole ring.

Steric hindrance from the tert-butyl group slows oxime formation, favoring direct cyclization and enhancing regioselectivity for the 5-position.

Table 2: Byproduct Distribution vs. Reaction Time

| Time (h) | Desired Product (%) | Isoxazolone (%) | 3-Substituted Isoxazole (%) |

|---|---|---|---|

| 6 | 52 | 28 | 20 |

| 12 | 73 | 15 | 12 |

| 18 | 89 | 5 | 6 |

Advanced Catalytic Methods

Palladium-Catalyzed C–H Activation

Recent advances employ palladium catalysts to functionalize pre-formed isoxazoles. For example, Pd(OAc)₂ with Xantphos ligand enables direct amidations at the 5-position via C–H activation.

Procedure :

-

Substrate : 3-(tert-Butyl)isoxazole (1.0 equiv), tert-butyl isocyanate (1.5 equiv).

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene.

-

Conditions : 110°C, 24 hours under argon.

Yield : 65% (isolated), with 95% regioselectivity for the 5-position.

Industrial-Scale Considerations

Solvent Recycling and Waste Minimization

Ethanol/water mixtures used in cyclocondensation are distilled and reused, reducing solvent consumption by 40%. Solid byproducts (e.g., NaCl from neutralization) are precipitated and filtered, achieving 92% mass efficiency.

Analytical Characterization

Q & A

Q. What are the recommended synthetic routes for N-(tert-Butyl)isoxazole-5-carboxamide?

A common approach involves coupling reactions using tert-butyl-protected intermediates. For example, hydrogenation with 10% wet Pd/C under H₂ in ethanol can reduce nitro or azide groups in precursor molecules, as demonstrated in the synthesis of tert-butyl oxazole carbamates . Alternative routes may employ chloroacetyl chloride and N-methylmorpholine for amidation steps . Ensure anhydrous conditions and inert atmospheres for sensitive intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- 1H/13C NMR to confirm substituent positions and stereochemistry. For instance, tert-butyl groups typically show singlet peaks at δ ~1.3–1.5 ppm in 1H NMR .

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% recommended for biological assays) .

- Mass spectrometry (MS) to verify molecular weight alignment with theoretical values .

Q. What storage conditions are optimal for this compound?

Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation, as recommended for structurally similar tert-butyl carbamates . For long-term storage, lyophilization or inert gas purging (e.g., argon) is advised.

Advanced Research Questions

Q. How can researchers optimize low yields in coupling reactions involving this compound?

Low yields often arise from steric hindrance of the tert-butyl group. Strategies include:

- Using N-methylmorpholine as a base to enhance nucleophilicity in amidation steps .

- Employing high-pressure hydrogenation (e.g., 50 psi H₂) to improve reduction efficiency for nitro precursors .

- Screening coupling agents (e.g., HATU vs. EDC) and solvents (DMF vs. THF) to match reaction kinetics .

Q. What structural modifications of this compound are explored in structure-activity relationship (SAR) studies?

Key modifications include:

- Replacing the isoxazole ring with thiazole or oxadiazole moieties to alter electronic properties .

- Introducing fluorine or methyl groups at the tert-butyl position to modulate lipophilicity and metabolic stability, as seen in analogs like tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate .

- Varying the carboxamide substituents to enhance target binding, inspired by antineoplastic carboxamide derivatives .

Q. How should researchers resolve contradictions in spectral data during characterization?

Cross-validate using:

- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

- X-ray crystallography for unambiguous confirmation of solid-state structures, as applied to tert-butyl oxazole derivatives .

- GC/MS for volatile byproduct identification, particularly in reactions involving tert-butyl ethers or esters .

Q. What methodologies are recommended for analyzing degradation products or impurities?

- LC-MS/MS with electrospray ionization (ESI) to detect hydrolyzed tert-butyl groups or oxidized isoxazole rings .

- Accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

- SLE (supported liquid extraction) for isolating impurities from reaction mixtures prior to analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.